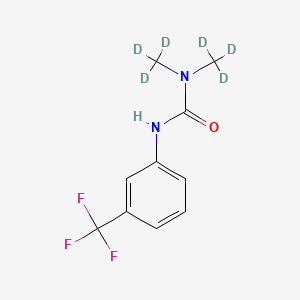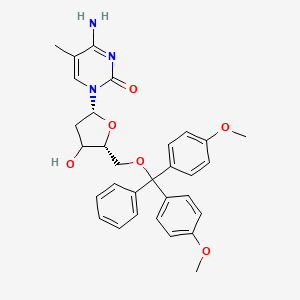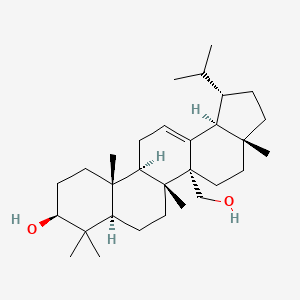
Obtusalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obtusalin is a triterpenoid compound first identified in the plant Rhododendron dauricum. It exhibits ultraviolet absorption at 210 nanometers and has demonstrated antibacterial properties . The molecular formula of this compound is C30H50O2, and it has a molecular weight of 442.72 grams per mole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Obtusalin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources, such as Rhododendron dauricum. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography are employed to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Obtusalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
Obtusalin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds and studying their chemical properties.
Industry: Utilized in the production of antibacterial agents and other chemical products
Mécanisme D'action
Obtusalin exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. It targets specific molecular pathways involved in bacterial cell wall synthesis and membrane function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with key enzymes and proteins essential for bacterial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Obtusalin is structurally similar to other triterpenoids, such as:
- Ursolic acid
- Oleanolic acid
- Betulinic acid
Uniqueness
This compound’s uniqueness lies in its specific antibacterial properties and its ultraviolet absorption at 210 nanometers, which distinguishes it from other triterpenoids. Additionally, its molecular structure and functional groups contribute to its distinct chemical and biological activities .
Conclusion
This compound is a versatile triterpenoid compound with significant antibacterial properties and a wide range of scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and potential therapeutic development.
Propriétés
Formule moléculaire |
C30H50O2 |
|---|---|
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bS)-5a-(hydroxymethyl)-3a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1 |
Clé InChI |
HRQKASMTNHWIHD-FQCCYSHTSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C |
SMILES canonique |
CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




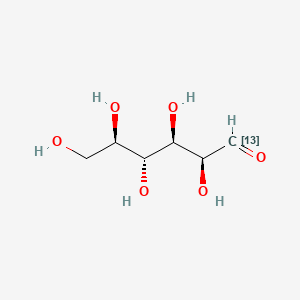
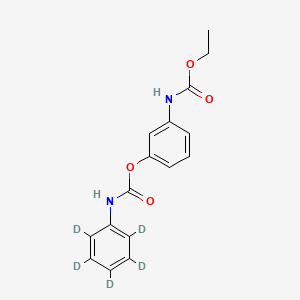
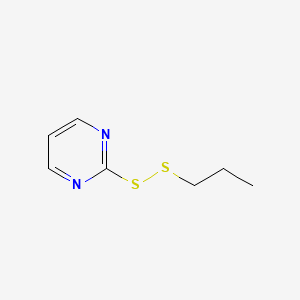
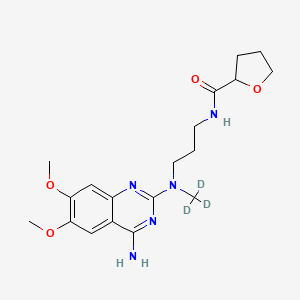
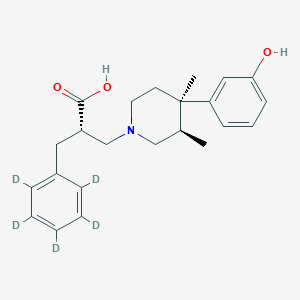
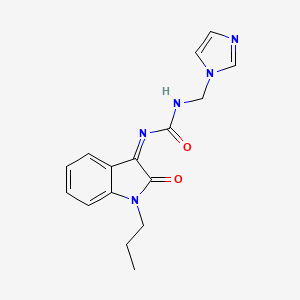
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
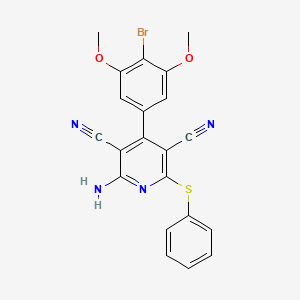
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
